molecular formula C8H16NO5P B092529 (Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate CAS No. 18250-63-0

(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate

Cat. No. B092529
CAS RN: 18250-63-0
M. Wt: 237.19 g/mol
InChI Key: VEENJGZXVHKXNB-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate, commonly known as DMMP, is a colorless liquid that is widely used in various fields, including chemical synthesis, as a flame retardant, and as a simulant for nerve agents. DMMP is a phosphonate ester and is structurally similar to nerve agents such as sarin and soman. Due to its structural similarity, DMMP has been extensively studied for its potential use in developing sensors and detectors for nerve agents.

Mechanism Of Action

DMMP is structurally similar to nerve agents and can bind to the same acetylcholinesterase enzyme as nerve agents, leading to the inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. This can lead to overstimulation of the nervous system and ultimately result in paralysis and death. However, DMMP is not as potent as nerve agents and is not considered toxic at low concentrations.

Biochemical And Physiological Effects

DMMP has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of cellular signaling pathways. DMMP has also been shown to have neurotoxic effects, including the induction of neuroinflammation and the disruption of neuronal function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMMP in lab experiments is its structural similarity to nerve agents, which makes it a useful simulant for studying the effects of nerve agents on the nervous system. DMMP is also relatively stable and can be easily synthesized, making it a cost-effective alternative to nerve agents. However, DMMP is not as potent as nerve agents and may not accurately reflect the effects of nerve agents at high concentrations.

Future Directions

There are several future directions for research on DMMP, including the development of more sensitive and selective sensors and detectors for nerve agents, the synthesis of new phosphonate esters and flame retardants using DMMP as a starting material, and the investigation of the long-term effects of DMMP exposure on human health. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMMP and its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

DMMP can be synthesized using various methods, including the reaction between dimethyl methylphosphonate and dimethylamine, the reaction between methyl vinyl ketone and dimethyl methylphosphonate, and the reaction between methyl vinyl ketone and dimethylamine followed by phosphorylation. The most commonly used method involves the reaction between dimethyl methylphosphonate and dimethylamine in the presence of a catalyst such as triethylamine.

Scientific Research Applications

DMMP has a wide range of applications in scientific research, including its use as a simulant for nerve agents in the development of sensors and detectors. DMMP is also used in the synthesis of various chemicals, including phosphonate esters and flame retardants. In addition, DMMP is used as a reference standard in analytical chemistry for the detection and quantification of nerve agents.

properties

CAS RN

18250-63-0

Product Name

(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6-

InChI Key

VEENJGZXVHKXNB-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC

SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

density

Relative density (water = 1): 1.216 (15 °C)

flash_point

93 °C c.c.

Other CAS RN

18250-63-0
141-66-2

physical_description

YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.

solubility

Solubility in water: miscible

vapor_pressure

Vapor pressure, Pa at 20 °C: 0.013

Origin of Product

United States

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